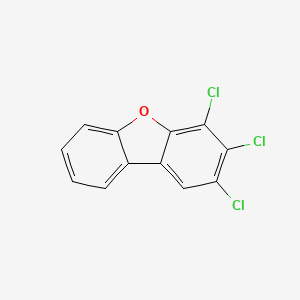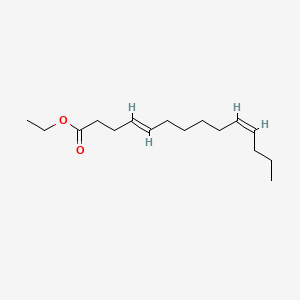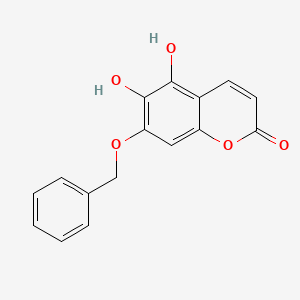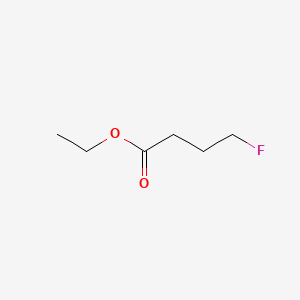
2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran: is an organic compound with the chemical formula C8F16O . It is a colorless, transparent liquid that is relatively stable under normal conditions. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fluorination and Cyclization: One common method involves the fluorination of fluorinated alkynes followed by cyclization to form the tetrahydro-2H-pyran ring.
Fluorinated Pyran Derivatives: Another approach involves the fluorination of existing pyran derivatives.
Industrial Production Methods: Industrial production of 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process is designed to maximize yield and purity while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or alcohols .
Oxidation and Reduction: While the compound is relatively stable, it can be oxidized under specific conditions using strong oxidizing agents like potassium permanganate or chromium trioxide .
Addition Reactions: The presence of multiple fluorine atoms makes it susceptible to addition reactions with electrophiles, leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Electrophiles: Halogens, acids
Major Products:
Fluorinated Amines: Formed through nucleophilic substitution with amines
Fluorinated Alcohols: Resulting from substitution with alcohols
Oxidized Derivatives: Produced through oxidation reactions
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran exerts its effects is primarily through its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This electronegativity can affect molecular interactions, making the compound a valuable intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate: Another fluorinated compound used in polymer synthesis.
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: A fluorinated biphenyl derivative with similar applications in material science.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-: Known for its use in electronic materials.
Uniqueness: 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran is unique due to its specific structure, which combines a tetrahydro-2H-pyran ring with a high degree of fluorination. This combination imparts distinct chemical properties, such as high stability and reactivity, making it particularly valuable in specialized applications .
Eigenschaften
CAS-Nummer |
335-35-3 |
|---|---|
Molekularformel |
C8F16O |
Molekulargewicht |
416.06 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)oxane |
InChI |
InChI=1S/C8F16O/c9-1(10)2(11,12)6(19,25-8(23,24)5(1,17)18)3(13,14)4(15,16)7(20,21)22 |
InChI-Schlüssel |
KEDSBJOHAWJRQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(OC(C1(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


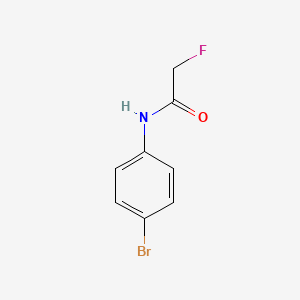
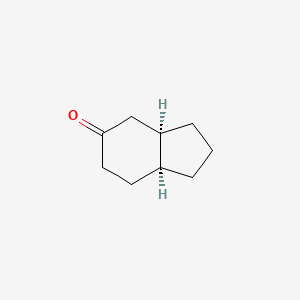
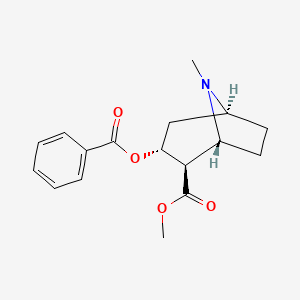
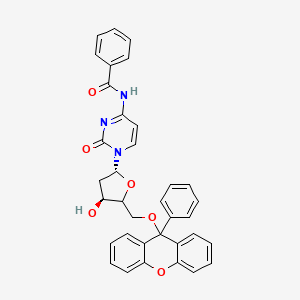
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)

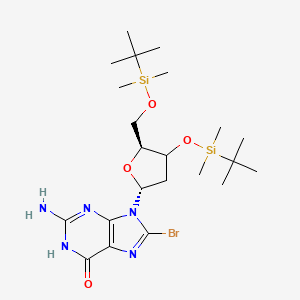
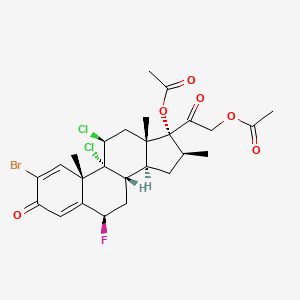
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

